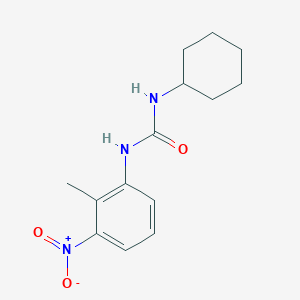

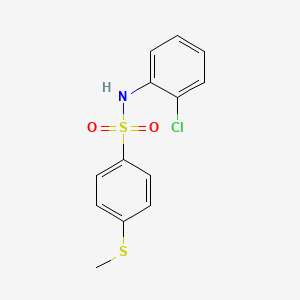

![molecular formula C14H11N3O3S B5733549 N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733549.png)

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide” is a complex organic compound. It likely contains a thiadiazole ring, which is a type of heterocyclic compound . Thiadiazole derivatives are known to exhibit a wide range of biological activities such as anticancer, anticonvulsant, antidiabetic, anti-inflammatory, and antimicrobial properties .

Synthesis Analysis

While specific synthesis methods for “N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide” were not found, similar compounds are often synthesized through a series of reactions involving starting reagents like 5-amino-1,3,4-thiadiazole-2-thiol . The synthetic strategy usually includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .

Aplicaciones Científicas De Investigación

Anticancer Activity

The pharmacophore hybridization approach plays a pivotal role in modern medicinal chemistry for designing potent anticancer agents. Researchers have explored N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide as a potential candidate. Its structure combines a pyrazoline scaffold with a 1,3,4-thiadiazole moiety, both of which are known for their anticancer properties . Further in vitro studies have evaluated its effectiveness against cancer cell lines.

Antimicrobial Properties

Diaryl selenides, structurally related to our compound, have demonstrated antimicrobial activity. While specific studies on N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide are limited, its selenium-containing analogs hint at potential antimicrobial effects .

Anti-inflammatory Potential

Indole derivatives, including those with similar structural features, exhibit anti-inflammatory properties. Although direct evidence for our compound is scarce, its indole-like core suggests a possible role in modulating inflammatory responses .

Boron Reagents in Suzuki–Miyaura Coupling

While not directly studied, the concept of boron reagents is relevant. The Suzuki–Miyaura coupling reaction, a powerful tool in organic synthesis, relies on organoboron compounds. Our compound’s potential as a boron-containing reagent could be explored .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Mode of Action

Based on the structural similarity to other compounds, it may interact with its target by binding to the active site, thereby inhibiting the function of the target protein . This interaction could lead to changes in cellular processes, such as a decrease in angiogenesis.

Propiedades

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-19-10-6-3-2-5-9(10)13-16-17-14(21-13)15-12(18)11-7-4-8-20-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJDKWMINFRXKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2E)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

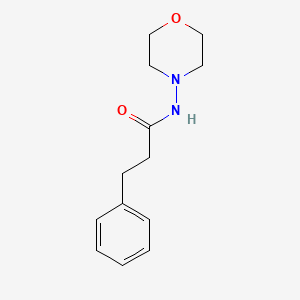

![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)

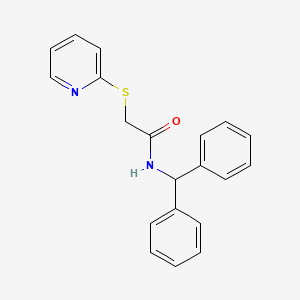

![3-(5-nitro-2-furyl)acrylaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5733493.png)

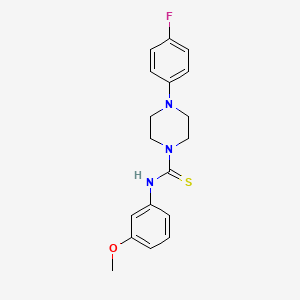

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5733527.png)

![N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)

![4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5733571.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B5733573.png)

![4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5733581.png)